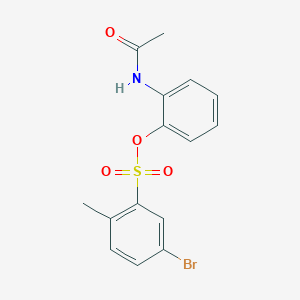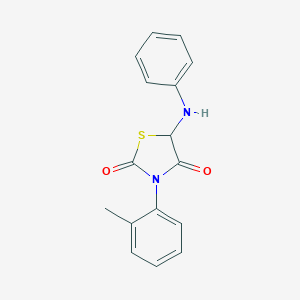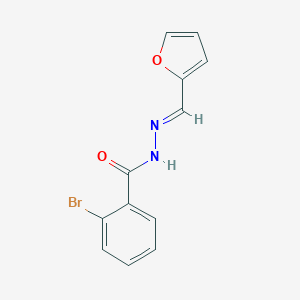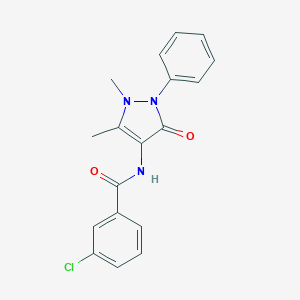
2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonamide and has the molecular formula C15H14BrNO4S. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Anticholinesterase and Antioxidant Activities : The synthesis of derivatives of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate has been explored for their potential in inhibiting acetylcholinesterase and butyrylcholinesterase activities. These compounds have also been evaluated for their antioxidant effects through assays like DPPH and nitric oxide free radical scavenging. The study suggests that these derivatives could have therapeutic potential due to their drug likeness properties and ability to cross the blood-brain barrier (Mphahlele, Gildenhuys, & Zamisa, 2021).
Organic Synthesis
- Reactions and Synthetic Applications : Research has focused on the synthetic applications of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate derivatives, demonstrating their use as intermediates in complex organic synthesis processes. For instance, the bromination-dehydrobromination of certain derivatives has led to compounds that behave as synthetic equivalents in reactions with dimethyl malonate and methyl acetoacetate, showcasing their versatility in organic synthesis (Vasin et al., 2016).
Environmental Science and Toxicology
- Detection in River Water : Derivatives of 2-phenylbenzotriazole, structurally related to 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate, have been detected in river waters in Japan. These compounds are identified as mutagens and are linked to textile-related industrial activities. The presence of these derivatives in the environment raises concerns regarding water pollution and the need for monitoring and regulation to protect aquatic ecosystems (Watanabe et al., 2002).
Material Science
- Nonlinear Optical (NLO) Materials : The study of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, related to the target compound, has revealed their potential as excellent second-order nonlinear optical materials. Such materials are crucial for applications in photonics and optoelectronics, indicating the broad applicability of these sulfonate derivatives in developing new NLO materials (Ogawa et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with enzymes like glutathione reductase .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit enzymes such as glutathione reductase .
Biochemical Pathways
Related compounds have been shown to influence the glutathione pathway .
Result of Action
Related compounds have been reported to induce oxidative stress .
Action Environment
It’s important to note that factors such as ph, temperature, and presence of other compounds can significantly affect the action of similar compounds .
Propiedades
IUPAC Name |
(2-acetamidophenyl) 5-bromo-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-7-8-12(16)9-15(10)22(19,20)21-14-6-4-3-5-13(14)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFQYVJDQNAHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)

![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352659.png)




![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B352693.png)
![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
